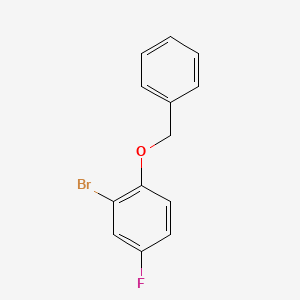

1-(苄氧基)-2-溴-4-氟苯

描述

1-(Benzyloxy)-2-bromo-4-fluorobenzene is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar bromo-fluorobenzene compounds and their properties, synthesis, and applications. These compounds are of interest due to their potential use in various chemical reactions, including metallo-organic arylations and as synthons for further chemical modifications .

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions. For instance, 1-bromo-4-[18F]fluorobenzene can be synthesized using symmetrical bis-(4-bromphenyl)iodonium bromide, achieving a high radiochemical yield in a direct, one-step process . Other methods for synthesizing bromo-fluorobenzene derivatives include the Wittig-Horner reaction, diazotization followed by bromination, and radical bromination using bromine or N-bromosuccinimide (NBS) .

Molecular Structure Analysis

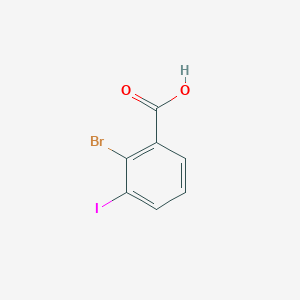

The molecular structure of bromo-fluorobenzene derivatives is characterized by the presence of bromine and fluorine substituents on the benzene ring. These substituents influence the geometry and normal modes of vibrations of the benzene ring. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been calculated using DFT methods, and the influence of bromine and fluorine on the benzene geometry has been discussed .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds can participate in various chemical reactions. For example, 1-bromo-4-(2,2-diphenylvinyl)benzene is synthesized through a Wittig-Horner reaction and exhibits photoluminescence properties, indicating its potential use in fluorescence applications . The reactivity of these compounds is influenced by the presence of bromine and fluorine, which can act as leaving groups or participate in hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by their molecular structure. The presence of bromine and fluorine atoms affects properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. Time-dependent DFT (TD-DFT) analysis can provide insights into the electronic properties and absorption bands of these compounds . Additionally, the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for 1-bromo-3-fluorobenzene .

科学研究应用

放射化学中的多功能合成子

- 合成子合成的途径比较: (Ermert et al., 2004) 探讨了制备无载体添加的1-溴-4-[18F]氟苯的不同方法,这是放射化学中18F芳基化反应中关键的合成子。

结构和光谱分析

- 晶体结构和光谱鉴定: 相关化合物的合成和光谱鉴定由(Özbey et al., 2004)进行研究,强调了1-(苄氧基)-2-溴-4-氟苯在晶体学和材料科学中的重要性。

有机合成应用

- 吖啶酮的合成: (Kobayashi et al., 2013)展示了其在吖啶酮合成中的用途,这在药物化学中具有重要价值。

- 价键力场研究: 该化合物在研究取代苯中的价键力场中的应用由(Reddy & Rao, 1994)详细介绍。

有机化学教育应用

- 本科有机化学实验: (Hein et al., 2015)描述了使用1-溴-4-氟苯进行格氏试验的教育目的,突出了其在教学有机合成中的作用。

药物化学

- 氟羟基丙酮及其衍生物的合成: (Pero et al., 1977)合成了3-氟丙酮衍生物,强调了这类化合物在药物化学中的作用。

属性

IUPAC Name |

2-bromo-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAJVRIADCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616552 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

660842-05-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)